ss-Hydroxy-thyroxine
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Overview
Description
ss-Hydroxy-thyroxine is a compound related to the thyroid hormones, which play a crucial role in regulating metabolism, growth, and development in the human body. Thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), are synthesized in the thyroid gland and are essential for the proper functioning of almost all tissues .
Preparation Methods
The synthesis of ss-Hydroxy-thyroxine involves several steps, including the iodination of tyrosine residues and the coupling of iodotyrosines. The industrial production of thyroid hormones typically involves the extraction of these compounds from animal thyroid glands or the chemical synthesis of their analogs . The synthetic routes often require precise control of reaction conditions to ensure the correct iodination and coupling reactions .
Chemical Reactions Analysis
ss-Hydroxy-thyroxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, hydrogen peroxide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deiodination reactions can produce triiodothyronine (T3) from thyroxine (T4) .
Scientific Research Applications
ss-Hydroxy-thyroxine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of thyroid hormone synthesis and metabolism . In biology and medicine, it is used to investigate the role of thyroid hormones in growth, development, and metabolism . In industry, it is used in the production of diagnostic reagents and therapeutic agents for thyroid-related disorders .
Mechanism of Action
The mechanism of action of ss-Hydroxy-thyroxine involves its interaction with thyroid hormone receptors in target tissues. These receptors regulate the expression of genes involved in metabolism, growth, and development . The molecular targets and pathways involved include the hypothalamic-pituitary-thyroid axis, which regulates the synthesis and secretion of thyroid hormones . This compound is converted to its active form, triiodothyronine (T3), by deiodinase enzymes, which then bind to thyroid hormone receptors and modulate gene expression .
Comparison with Similar Compounds
ss-Hydroxy-thyroxine is similar to other thyroid hormone analogs, such as thyroxine (T4) and triiodothyronine (T3). it has unique properties that make it useful for specific research and therapeutic applications . Similar compounds include diiodothyronines, iodothyronamines, and acetic acid analogs, which also have biological activities related to thyroid hormone function . These compounds differ in their structure, biological activity, and therapeutic potential .
Properties
Molecular Formula |
C15H11I4NO5 |
---|---|
Molecular Weight |
792.87 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24) |
InChI Key |
QIFVILYTCIFAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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